molecular formula C22H16FN3O3S2 B11983951 2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide

2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11983951
M. Wt: 453.5 g/mol
InChI Key: JOWSNACKGZHEFT-HNENSFHCSA-N
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Description

2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that features multiple functional groups, including thiazolidine, indole, and fluorophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolidine ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a ketone.

    Coupling reactions: The thiazolidine and indole intermediates are then coupled using appropriate reagents and conditions to form the desired compound.

    Final modifications: Introduction of the fluorophenyl group and acetamide functionality through nucleophilic substitution and amide formation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the thiazolidine or indole moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of analogs: The compound can serve as a precursor for synthesizing analogs with potential biological activity.

    Study of reaction mechanisms: Its complex structure makes it a suitable candidate for studying various organic reaction mechanisms.

Biology and Medicine

    Pharmacological studies: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Biochemical assays: It can be used in assays to study enzyme interactions and inhibition.

Industry

    Material science:

    Agriculture: Possible use as a pesticide or herbicide, pending further research.

Mechanism of Action

The mechanism of action of 2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor interaction: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA binding: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-chlorophenyl)acetamide
  • **2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-bromophenyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide may confer unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, and improved metabolic stability compared to its analogs with different substituents.

Properties

Molecular Formula

C22H16FN3O3S2

Molecular Weight

453.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide

InChI

InChI=1S/C22H16FN3O3S2/c1-2-11-25-21(29)19(31-22(25)30)18-15-5-3-4-6-16(15)26(20(18)28)12-17(27)24-14-9-7-13(23)8-10-14/h2-10H,1,11-12H2,(H,24,27)/b19-18-

InChI Key

JOWSNACKGZHEFT-HNENSFHCSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F)SC1=S

Origin of Product

United States

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